molecular formula C13H11N3OS B2886714 4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione CAS No. 440334-05-4

4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione

Cat. No. B2886714
CAS RN: 440334-05-4
M. Wt: 257.31
InChI Key: PKWCNHNAUPPCBS-UHFFFAOYSA-N
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Description

The compound “4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione” is a complex organic molecule that contains a quinazoline ring, a furan ring, and a thione group. Quinazolines are a class of organic compounds with a wide range of biological activities . Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazoline ring, furan ring, and thione group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazoline ring, furan ring, and thione group. Each of these functional groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .

Scientific Research Applications

Medicinal Chemistry

Quinazoline derivatives, including “4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione”, are an important group of biologically active compounds in medicinal chemistry . They have drawn immense attention due to their significant biological activities .

Antifungal Activity

Quinazoline derivatives have been reported to show antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Antiviral Activity

These compounds also exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.

Antidiabetic Activity

Quinazoline derivatives have been found to have antidiabetic activity . This indicates their potential use in the management of diabetes.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties . They have been used in the treatment of various types of cancers, including urinary bladder cancer .

Anti-inflammatory Activity

These compounds have shown anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases.

Antibacterial Activity

Quinazoline derivatives have been reported to show antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antioxidant Activity

Lastly, these compounds have been found to have antioxidant activity . This indicates their potential use in the management of diseases caused by oxidative stress.

Mechanism of Action

Target of Action

The compound 4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione, also known as Oprea1_115706 or 4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione, is part of the 2-anilino quinazoline class . This class of compounds has been identified as potent antimalarial agents . Therefore, their primary targets are likely to be the parasites of the genus Plasmodium, particularly P. falciparum .

Mode of Action

It is suggested that the 4-nh group of the compound is required for binding to its cellular target . The compound’s interaction with its targets likely results in the arrest of the parasites at the ring phase of the asexual stage and also gametocytogenesis .

Biochemical Pathways

Given its antimalarial activity, it can be inferred that the compound interferes with the life cycle of the plasmodium parasites, disrupting their ability to reproduce and spread within the host organism .

Pharmacokinetics

It is noted that during the optimization process of the 2-anilino quinazoline class, in vitro metabolism and solubility were improved . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

The result of the compound’s action is the potent antimalarial activity against P. falciparum parasites, including multidrug-resistant strains . The compound arrests the parasites at the ring phase of the asexual stage and also gametocytogenesis , thereby inhibiting the parasites’ ability to reproduce and spread.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when working with chemical compounds .

properties

IUPAC Name

4-(furan-2-ylmethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c18-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWCNHNAUPPCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((furan-2-ylmethyl)amino)quinazoline-2(1H)-thione

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